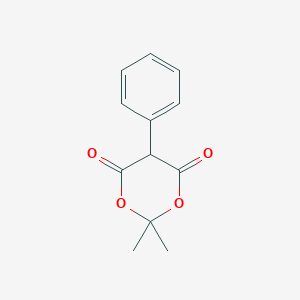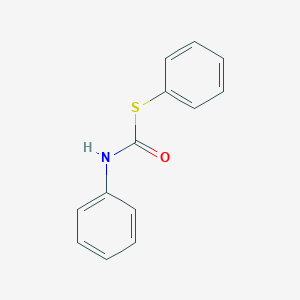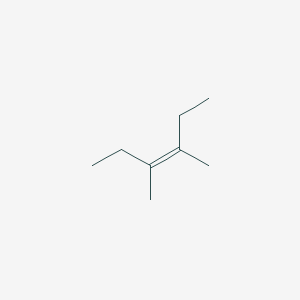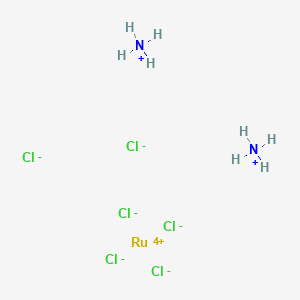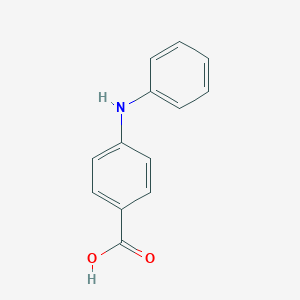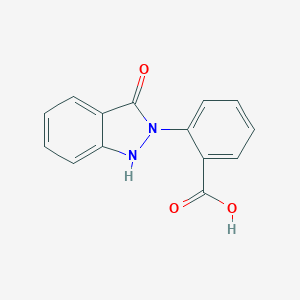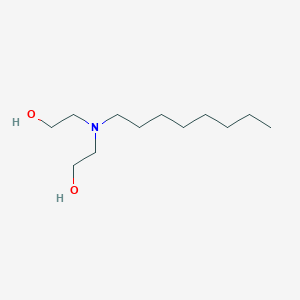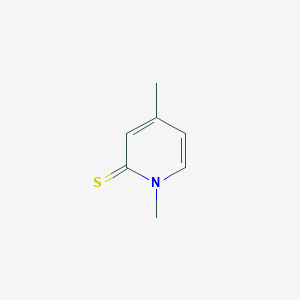
1,4-Dimethyl-2(1H)-pyridinethione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Dimethyl-2(1H)-pyridinethione is a chemical compound that has been widely studied for its potential applications in various fields of science. This compound is also known as DMPT and has been found to exhibit a range of biochemical and physiological effects that make it a promising candidate for further research. In
Aplicaciones Científicas De Investigación
1,4-Dimethyl-2(1H)-pyridinethione has been studied extensively for its potential applications in various fields of science. One of the most promising applications is in aquaculture, where DMPT has been found to act as a feeding stimulant for fish and shrimp. This compound has also been studied for its potential use as a plant growth regulator, as well as a potential treatment for various diseases and conditions in humans and animals.
Mecanismo De Acción
The mechanism of action of 1,4-Dimethyl-2(1H)-pyridinethione is not fully understood, but it is believed to act on the olfactory system of animals, specifically on the receptors that detect amino acids. This compound has been found to enhance the sense of smell in fish and shrimp, leading to increased feeding behavior. In humans, DMPT has been found to have potential therapeutic effects on the central nervous system, although further research is needed to fully understand its mechanism of action.
Biochemical and Physiological Effects
1,4-Dimethyl-2(1H)-pyridinethione has been found to exhibit a range of biochemical and physiological effects. In fish and shrimp, this compound has been found to increase feeding behavior, leading to improved growth rates and overall health. In humans, DMPT has been found to have potential therapeutic effects on the central nervous system, including the potential to improve memory and cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1,4-Dimethyl-2(1H)-pyridinethione in lab experiments is its relatively low toxicity and high purity. This compound is also easy to synthesize, making it readily available for research purposes. However, one limitation is that the mechanism of action of DMPT is not fully understood, making it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research on 1,4-Dimethyl-2(1H)-pyridinethione. One potential area of study is the use of DMPT as a plant growth regulator, as this compound has been found to have potential effects on plant growth and development. Another area of study is the potential therapeutic effects of DMPT on the central nervous system, including its potential to improve memory and cognitive function. Additionally, further research is needed to fully understand the mechanism of action of DMPT and its potential applications in various fields of science.
Métodos De Síntesis
The synthesis of 1,4-Dimethyl-2(1H)-pyridinethione can be achieved through a variety of methods. One common method involves the reaction of 2-acetylpyridine with methyl mercaptan in the presence of a catalyst such as sodium methoxide. This reaction produces DMPT in high yield and purity.
Propiedades
Número CAS |
19006-67-8 |
|---|---|
Fórmula molecular |
C7H9NS |
Peso molecular |
139.22 g/mol |
Nombre IUPAC |
1,4-dimethylpyridine-2-thione |
InChI |
InChI=1S/C7H9NS/c1-6-3-4-8(2)7(9)5-6/h3-5H,1-2H3 |
Clave InChI |
RYFYKGPCUWXCIJ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=S)N(C=C1)C |
SMILES canónico |
CC1=CC(=S)N(C=C1)C |
Sinónimos |
1,4-Dimethyl-2(1H)-pyridinethione |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzenamine, 2,4-bis(1-methyl-1-phenylethyl)-N-[4-(1-methyl-1-phenylethyl)phenyl]-](/img/structure/B98762.png)
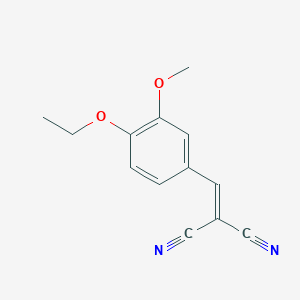
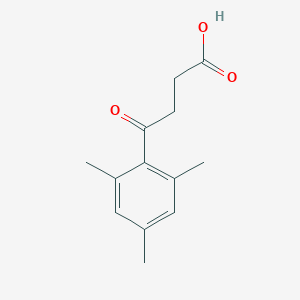
![2-Isothiocyanatobicyclo[2.2.1]heptane](/img/structure/B98765.png)
